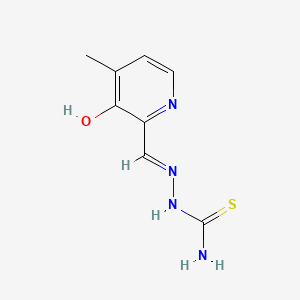
3-Hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone is a chemical compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is a derivative of pyridinecarboxaldehyde and thiosemicarbazone, and it has been studied for its potential anticancer, antimicrobial, and antiviral properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone typically involves the condensation reaction between 3-Hydroxy-4-methylpyridine-2-carboxaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: The compound exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: Research has shown its potential as an anticancer agent, particularly in targeting specific cancer cell lines. It also shows promise in antiviral therapies.
Industry: The compound is used in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone involves its interaction with molecular targets and pathways within cells. For instance, its anticancer activity is attributed to its ability to inhibit the MAPK signaling pathway, leading to the suppression of cancer cell proliferation and induction of apoptosis . The compound also forms complexes with metal ions, which can enhance its biological activity.
Comparison with Similar Compounds
3-Hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone can be compared with other similar compounds, such as:
- 3-Hydroxy-2-formylpyridine N(4)-methylthiosemicarbazone
- 3-Hydroxy-2-formylpyridine N(4)-pyrrolidinyl thiosemicarbazone
These compounds share similar structural features and biological activities but differ in their specific substituents and resulting properties. The unique combination of the hydroxy and methyl groups in this compound contributes to its distinct chemical behavior and enhanced biological activity.
Properties
CAS No. |
51984-35-1 |
|---|---|
Molecular Formula |
C8H10N4OS |
Molecular Weight |
210.26 g/mol |
IUPAC Name |
[(E)-(3-hydroxy-4-methylpyridin-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H10N4OS/c1-5-2-3-10-6(7(5)13)4-11-12-8(9)14/h2-4,13H,1H3,(H3,9,12,14)/b11-4+ |
InChI Key |
CLZAHASUZHYBKE-NYYWCZLTSA-N |
Isomeric SMILES |
CC1=C(C(=NC=C1)/C=N/NC(=S)N)O |
Canonical SMILES |
CC1=C(C(=NC=C1)C=NNC(=S)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















